molecular formula C13H16O2 B12892923 Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one CAS No. 93963-08-7

Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one

Cat. No.: B12892923
CAS No.: 93963-08-7
M. Wt: 204.26 g/mol
InChI Key: SCGRANQORLMPFQ-UHFFFAOYSA-N
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Description

5-Methyl-5-phenethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenethyl-substituted ketone with a methyl-substituted aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, would need to be optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would likely involve large-scale batch or continuous flow processes. The choice of catalyst, reaction vessel, and purification methods would be crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a building block for biologically active compounds.

    Industry: Used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanone: A simpler furan derivative with similar reactivity.

    5-Phenethyl-2-furanone: Another furan derivative with a phenethyl group.

    Dihydrofuran: The parent compound without additional substituents.

Uniqueness

5-Methyl-5-phenethyldihydrofuran-2(3H)-one is unique due to the presence of both methyl and phenethyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups in a dihydrofuran ring can lead to unique properties not found in simpler analogs.

Properties

CAS No.

93963-08-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-methyl-5-(2-phenylethyl)oxolan-2-one

InChI

InChI=1S/C13H16O2/c1-13(10-8-12(14)15-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

SCGRANQORLMPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)CCC2=CC=CC=C2

Origin of Product

United States

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